BenchChemオンラインストアへようこそ!

5-Fluoro-amb-pica

CB1 receptor agonism GIRK channel assay synthetic cannabinoid pharmacology

Procure 5-Fluoro-amb-pica (CAS 1971007-87-0) as a distinct analytical reference standard for CB1 super-agonist research (EC50 3.33 nM, 108% GIRK efficacy). Its unique valinate structure and metabolism, including the R17 urine biomarker, ensure method specificity. Avoid generic substitution with the tert-leucinate analog (CAS 1971007-88-1).

Molecular Formula C20H27FN2O3
Molecular Weight 362.4 g/mol
CAS No. 1971007-87-0
Cat. No. B1162984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-amb-pica
CAS1971007-87-0
Synonyms​AMB-PICA​; I-AMB
Molecular FormulaC20H27FN2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
InChIInChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1
InChIKeyJFXASAFVUQVGEW-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-amb-pica (5F-MDMB-PICA, CAS 1971007-87-0): Indole-Carboxamide Synthetic Cannabinoid for Forensic Reference and Pharmacology


5-Fluoro-amb-pica (also designated as 5F-MDMB-PICA, MMB-2201, or I-AMB) is an indole-3-carboxamide based synthetic cannabinoid (SC) with a 5-fluoropentyl tail and a methyl L-valinate pendant group [1]. It is classified globally as an illicit new psychoactive substance and is regulated as a Schedule I controlled substance in the United States [1]. The compound is primarily procured as an analytical reference standard (≥98% purity, formulated as a crystalline solid) for use in forensic toxicology, clinical diagnostics, and cannabinoid receptor pharmacology research [2].

5-Fluoro-amb-pica Procurement: Why Indole Scaffolds Cannot Be Substituted with Indazole or Alternative Amino Acid Analogs


In scientific and forensic procurement, 5-Fluoro-amb-pica (indole scaffold with valinate head group) cannot be freely interchanged with close analogs such as 5F-MDMB-PINACA (indazole scaffold) or 5F-MDMB-PICA's own tert-leucinate analog 5F-MDMB-PICA [Note: 5F-MDMB-PICA is 5-fluoro MDMB-PICA, CAS 1971007-88-1]. Despite shared functional groups, these compounds exhibit quantitatively distinct CB1 receptor potencies (EC50 differences exceeding 10-fold in some assays), divergent GIRK channel efficacies relative to reference agonists, and distinct metabolic pathways that mandate unique analytical reference standards for forensic confirmation [1][2]. Generic substitution risks invalidating quantitative LC-MS/MS method validation, misidentifying metabolites in casework, and producing incomparable pharmacological datasets [3]. The following evidence establishes specific, quantifiable differentiators that justify compound-specific selection.

5-Fluoro-amb-pica Quantitative Evidence Guide: Comparative Pharmacology and Forensic Differentiation Data


CB1 Receptor Potency Comparison: 5-Fluoro-amb-pica vs. Indazole Analog and Earlier Generation SCs

5-Fluoro-amb-pica (5-fluoro MDMB-PICA) demonstrates CB1 receptor-mediated GIRK channel activation with an EC50 of 3.33 ± 0.3 nM, which is 5.4-fold more potent than the indazole carboxamide analog AB-FUBINACA (EC50 = 18.1 ± 7.0 nM) and 14-fold more potent than the prototype naphthoylindole JWH-018 (EC50 = 46.3 ± 4.8 nM) in the same membrane potential-sensitive fluorescent dye assay [1]. The compound shares statistically equivalent potency with 4-fluoro MDMB-BUTINACA (EC50 = 4.97 ± 2.6 nM) but differs in core scaffold (indole vs. indazole) [1].

CB1 receptor agonism GIRK channel assay synthetic cannabinoid pharmacology EC50 comparison

GIRK Channel Efficacy Differentiation: Superior to WIN 55,212-2 Reference Agonist

5-Fluoro-amb-pica elicits a CB1 receptor/GIRK channel response of 108% ± 4.3% when normalized to the maximal effect of the reference agonist WIN 55,212-2, indicating it is a super-agonist in this assay system [1]. This efficacy profile distinguishes it from AB-FUBINACA (89% ± 2.9%), JWH-018 (55.8% ± 6.1%), and XLR-11 (53.0% ± 2.6%), which function as partial agonists relative to WIN 55,212-2 [1]. Only 4-fluoro MDMB-BUTINACA (115% ± 2.9%) and MDMB-4en-PINACA (101% ± 5.2%) approach or exceed this efficacy threshold among the comparators [1].

CB1 receptor efficacy GIRK channel response Emax comparison functional selectivity

TRPV1 Channel Off-Target Activity: Absence of Significant Activation

At a concentration producing maximal CB1 receptor/GIRK channel response, 5-Fluoro-amb-pica does not significantly activate TRPV1 channels, as measured by intracellular Ca2+ transients [1]. This contrasts with structurally distinct SCs such as XLR-11, UR-144, and AM1220, which produce significant TRPV1 channel activation comparable to the endocannabinoid anandamide (AEA) at 10 µM concentrations [1]. The rank order of TRPV1 activation was XLR-11 ≈ UR-144 ≈ AM1220 > all other SCs tested, with 5-Fluoro-amb-pica falling into the non-activating category alongside the majority of carboxamide-type SCs [1].

TRPV1 channel off-target activity functional selectivity Ca2+ transient

Forensic Method Validation: Availability of 18 Synthesized Phase I Metabolite Reference Standards

A comprehensive panel of 18 reference standards for 5-Fluoro-amb-pica and its Phase I metabolites has been synthesized and systematically characterized by NMR, FTIR, and HRMS, enabling robust LC-MS/MS and UPLC-QTOF-MS method development for forensic confirmation [1]. Through comparison with authentic samples, metabolite R17 was identified as a suitable urine biomarker for 5-Fluoro-amb-pica uptake [1]. This level of analytical infrastructure distinguishes 5-Fluoro-amb-pica from many emerging SCs that lack characterized metabolite reference materials, a critical limitation for forensic laboratories seeking to validate confirmatory methods [1].

forensic toxicology metabolite reference standards LC-MS/MS validation urine biomarker

Real-World Forensic Relevance: Documented Association with Fatal Intoxications

5-Fluoro-amb-pica has been identified in a number of coronial death cases and impaired driver cases since mid-2017, with confirmatory toxicology establishing its presence in postmortem blood alongside its acid metabolite and 5F-PB-22 3-carboxyindole [1]. This documented human toxicity profile contrasts with structurally related but less frequently encountered analogs that lack verified casework documentation [1]. The New Zealand Coroners Court has specifically noted that '5F-MDMB-PICA has a high potency that may pose a threat to public health' [1]. In the United States, the compound was the fifth-most common synthetic cannabinoid identified in DEA drug seizures in 2018 [2].

forensic casework fatal intoxication coronial cases postmortem toxicology

Structural Differentiation: Indole vs. Indazole Core and Valinate vs. tert-Leucinate Head Group

5-Fluoro-amb-pica features an indole core with a methyl L-valinate head group (molecular formula C20H27FN2O3, MW 362.4 g/mol) [1]. This structure distinguishes it from: (1) 5F-MDMB-PINACA (5F-ADB), which substitutes an indazole core for the indole core; (2) 5-fluoro MDMB-PICA (CAS 1971007-88-1, also confusingly abbreviated 5F-MDMB-PICA), which substitutes a tert-leucine methyl ester head group for the valinate head group, resulting in molecular formula C21H29FN2O3 and MW 376.47 g/mol [1]. These structural distinctions manifest in quantifiable differences in CB1 potency: 5-fluoro MDMB-PICA (tert-leucinate analog) exhibits EC50 of 0.45 nM (CB1) and 7.4 nM (CB2) in a fluorometric membrane potential assay, compared to the valinate analog 5F-AMB (EC50 range 0.45–36 nM across multiple analogs) [1][2].

indole scaffold indazole scaffold valinate head group structure-activity relationship

5-Fluoro-amb-pica Application Scenarios: Forensic Toxicology, CB1 Pharmacology, and Method Development


Forensic Toxicology: Confirmatory LC-MS/MS Method Validation for Postmortem and Urine Analysis

Forensic toxicology laboratories seeking to validate confirmatory methods for 5-Fluoro-amb-pica in biological matrices should procure this reference standard (CAS 1971007-87-0, ≥98% purity) based on the demonstrated availability of 18 characterized Phase I metabolite reference standards for method development and validation [1]. The identification of R17 as a suitable urine biomarker for 5-Fluoro-amb-pica uptake provides a validated target for routine screening protocols [1]. This analytical infrastructure directly supports the detection of a compound that has been documented in coronial death cases and DEA drug seizures since 2017-2018 [2].

CB1 Receptor Pharmacology: High-Efficacy Agonist Reference Standard for Structure-Activity Studies

Pharmacology laboratories investigating structure-activity relationships of indole-carboxamide synthetic cannabinoids should select 5-Fluoro-amb-pica as a reference standard for high-efficacy CB1 receptor agonism. The compound produces a GIRK channel response of 108% relative to WIN 55,212-2, distinguishing it as a super-agonist in this functional assay, while closely related indazole analogs such as AB-FUBINACA (89% efficacy) and earlier generation SCs such as JWH-018 (55.8% efficacy) function as partial agonists [1]. Its EC50 of 3.33 nM provides a potency benchmark for indole-carboxamide SCs with valinate head groups [1].

Functional Selectivity Studies: CB1 Agonist with Minimal TRPV1 Off-Target Activity

Researchers requiring a synthetic cannabinoid CB1 agonist reference compound with minimal confounding TRPV1 channel activation should select 5-Fluoro-amb-pica over alternative SCs such as XLR-11, UR-144, or AM1220. At concentrations producing maximal CB1-mediated GIRK channel activation, 5-Fluoro-amb-pica produces no significant TRPV1-mediated Ca2+ transient, in contrast to XLR-11, UR-144, and AM1220, which all exhibit significant TRPV1 activation comparable to the endocannabinoid anandamide [1]. This functional selectivity profile supports studies where TRPV1 activation would confound interpretation of CB1-mediated effects [1].

Analytical Reference Material Procurement: Discrimination from tert-Leucinate Analog (CAS 1971007-88-1)

Procurement specialists must verify CAS number 1971007-87-0 when ordering 5-Fluoro-amb-pica (valinate analog) to avoid inadvertent receipt of the tert-leucinate analog 5-fluoro MDMB-PICA (CAS 1971007-88-1). These compounds differ in molecular weight (362.4 vs. 376.47 g/mol), CB1 potency (EC50 3.33 nM in GIRK assay vs. 0.45 nM in fluorometric assay), and metabolic pathways [1][2]. Analytical methods calibrated for one compound will not accurately quantify the other, necessitating compound-specific reference standards for forensic and pharmacological applications [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-amb-pica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.